

Protocol for Measuring SIRT3 Activity with Ac-QPKK(Ac)-AMC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-QPKK(Ac)-AMC

Cat. No.: B3025686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

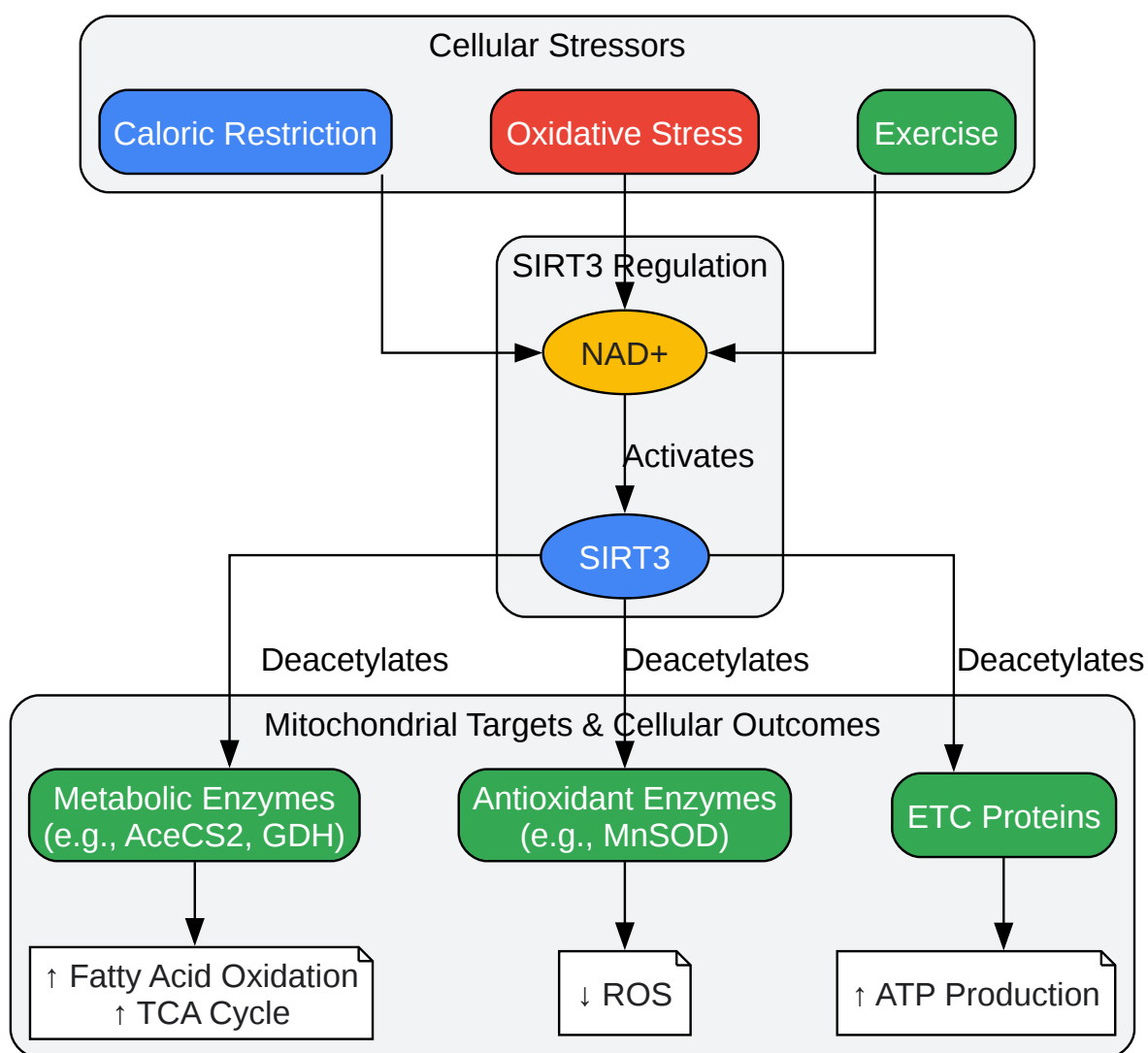
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD⁺-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.^[1] It targets and deacetylates a wide array of mitochondrial proteins, thereby modulating pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.^[1] Dysregulation of SIRT3 activity has been implicated in various pathologies, including metabolic diseases, cardiovascular disorders, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.

This document provides a detailed protocol for a fluorogenic assay to measure the enzymatic activity of SIRT3 using the acetylated peptide substrate, **Ac-QPKK(Ac)-AMC**. This assay is a robust and sensitive method suitable for high-throughput screening (HTS) of potential SIRT3 inhibitors and activators.

The assay principle is based on a two-step enzymatic reaction. In the first step, SIRT3 deacetylates the acetylated lysine residue within the **Ac-QPKK(Ac)-AMC** substrate in the presence of its cofactor NAD⁺. In the second step, a developer solution, typically containing a protease like trypsin, cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The fluorescence intensity is directly proportional to the SIRT3 activity and can be measured using a fluorescence plate reader.

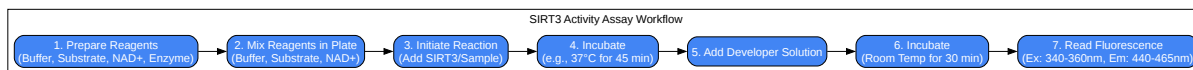
SIRT3 Signaling Pathway and Experimental Workflow

To contextualize the assay, the following diagrams illustrate a simplified SIRT3 signaling pathway and the experimental workflow for the activity assay.



[Click to download full resolution via product page](#)

Caption: Simplified SIRT3 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SIRT3 activity assay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the SIRT3 activity assay.

Table 1: Reagent Concentrations and Assay Conditions

| Parameter | Value | Notes |
|-----------------------------|------------------|---|
| Substrate [Ac-QPKK(Ac)-AMC] | 5 - 125 μ M | Optimal concentration may need to be determined empirically. Lower concentrations (e.g., 5 μ M) can provide a better signal-to-background ratio.[2] |
| NAD ⁺ | 0.5 - 3 mM | NAD ⁺ is a co-substrate for SIRT3.[2][3] |
| Recombinant Human SIRT3 | 0.2 - 1 μ M | The optimal enzyme concentration should be determined to ensure the reaction is in the linear range. |
| Assay Buffer pH | 7.5 - 9.0 | A common buffer is Tris-based, pH 8.0.[4] |
| Reaction Temperature | 37°C | [5] |
| Development Temperature | Room Temperature | |
| Excitation Wavelength | 340 - 360 nm | |
| Emission Wavelength | 440 - 465 nm | |

Table 2: Kinetic Parameters for SIRT3 with Fluorogenic Substrates

| Substrate | K _m (μ M) | k _{cat} (s ⁻¹) | k _{cat} /K _m (M ⁻¹ s ⁻¹) | Reference |
|---------------------------|---------------------------|-------------------------------------|---|-----------|
| Myristoyl-p53 peptide-AMC | < 10 | Not specified | Not specified | [2] |
| Acetyl-p53 peptide-AMC | 323 | Not specified | 990 | [6] |
| Ac-QPKK(Ac)-AMC | Not explicitly reported | Not explicitly reported | Not explicitly reported | |

Note: Kinetic parameters are highly dependent on the specific substrate sequence and assay conditions. The values for the p53-derived peptides are provided for reference.

Table 3: IC50 Values of Known SIRT3 Modulators

| Compound | IC50 (μM) | Assay Conditions | Reference |
|------------------|------------------------------|---------------------------------------|-----------|
| Nicotinamide | 35.1 - 200 | Varied fluorogenic peptide substrates | [3][7] |
| Suramin | 0.7 | Fluorogenic peptide substrate | [5] |
| Compound AA8AC40 | 10-20 (inhibitor) | FdL2 (QPKKAC-AMC) peptide | [8] |
| Honokiol | Activator (non-steady state) | FdL2 (QPKKAC-AMC) peptide | [8] |

Experimental Protocol

This protocol is a generalized procedure based on commercially available kits and published literature. Optimization may be required for specific experimental setups.

Materials and Reagents:

- Recombinant Human SIRT3
- **Ac-QPKK(Ac)-AMC** substrate
- NAD⁺
- SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer Solution (containing trypsin)
- Stop Solution (optional, e.g., containing a SIRT3 inhibitor like nicotinamide)
- 96-well black, flat-bottom microplate

- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare SIRT3 Assay Buffer.
 - Prepare a stock solution of **Ac-QPKK(Ac)-AMC** in DMSO. Dilute to the desired working concentration in Assay Buffer.
 - Prepare a stock solution of NAD⁺ in water. Dilute to the desired working concentration in Assay Buffer.
 - Thaw recombinant SIRT3 on ice and dilute to the desired concentration in Assay Buffer just before use. Keep on ice.
 - Prepare the Developer Solution according to the manufacturer's instructions.
- Assay Setup:
 - Set up the following wells in a 96-well plate in duplicate or triplicate:
 - Blank (No Enzyme, No Substrate): Contains Assay Buffer only.
 - No Enzyme Control: Contains Assay Buffer, **Ac-QPKK(Ac)-AMC**, and NAD⁺.
 - No Substrate Control: Contains Assay Buffer, SIRT3, and NAD⁺.
 - Positive Control (SIRT3 Activity): Contains Assay Buffer, **Ac-QPKK(Ac)-AMC**, NAD⁺, and SIRT3.
 - Test Compound Wells: Contains Assay Buffer, **Ac-QPKK(Ac)-AMC**, NAD⁺, SIRT3, and the test compound (inhibitor or activator).
- Reaction Initiation and Incubation:
 - To each well, add the components in the following order:

1. SIRT3 Assay Buffer
 2. **Ac-QPKK(Ac)-AMC** substrate solution
 3. NAD⁺ solution
 4. Test compound or vehicle
- Initiate the reaction by adding the diluted SIRT3 enzyme to all wells except the "Blank" and "No Enzyme Control".
 - Mix the contents of the wells thoroughly by gentle shaking.
 - Incubate the plate at 37°C for 45-60 minutes. Protect the plate from light.
 - Development and Measurement:
 - After the incubation, add the Developer Solution to all wells.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.
 - Data Analysis:
 - Subtract the average fluorescence of the "Blank" wells from all other readings.
 - The SIRT3 activity is the difference between the fluorescence of the "Positive Control" and the "No Enzyme Control".
 - To determine the effect of a test compound, compare the fluorescence of the "Test Compound Wells" to the "Positive Control".
 - For inhibitors, calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against a range of inhibitor concentrations.
 - For activators, calculate the percent activation relative to the "Positive Control".

Note on Continuous Assay: For kinetic studies, the reaction can be monitored in real-time. In this case, the Developer is added along with the other reaction components at the beginning, and fluorescence is read at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The role of SIRT3 in homeostasis and cellular health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT3 substrate specificity determined by peptide arrays and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - SIRT3 Substrate Specificity Determined by Peptide Arrays and Machine Learning - ACS Chemical Biology - Figshare [figshare.com]
- 8. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Protocol for Measuring SIRT3 Activity with Ac-QPKK(Ac)-AMC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025686#protocol-for-measuring-sirt3-activity-with-ac-qpkk-ac-amc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com